molecular formula C11H14N2O2 B1286779 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 924866-05-7

4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B1286779
CAS No.: 924866-05-7
M. Wt: 206.24 g/mol
InChI Key: RBNJPVORBOEYBW-UHFFFAOYSA-N
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Description

4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with an amino group at the 4-position and a 2-methoxyphenyl group at the 1-position. Its molecular formula is C₁₁H₁₄N₂O₂ (base form) or C₁₁H₁₄ClN₂O₂ in its hydrochloride salt form (CAS: 924866-05-7) . The compound is primarily utilized in industrial and scientific research, particularly in drug discovery and chemical synthesis.

Key physical properties (e.g., melting point, solubility) remain unspecified in available literature, but its safety data sheet highlights precautions for handling, including respiratory and skin protection .

Properties

IUPAC Name

4-amino-1-(2-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-5-3-2-4-9(10)13-7-8(12)6-11(13)14/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNJPVORBOEYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264396
Record name 4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone
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URL https://comptox.epa.gov/dashboard/DTXSID001264396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924866-05-7
Record name 4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924866-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes

  • Imine Formation : The initial step involves the reaction of 2-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This reaction is usually facilitated by the application of heat and may require acidic or basic conditions to promote imine formation.

  • Cyclization : Following imine formation, cyclization occurs under acidic or basic conditions to yield the desired pyrrolidinone derivative. Common reagents for this step include hydrochloric acid or sodium hydroxide, depending on the specific conditions required for the reaction.

Reaction Conditions

The reaction conditions can vary significantly based on the desired yield and purity of the final product. Typical conditions include:

  • Temperature : Reactions are often conducted at elevated temperatures to enhance reaction rates.

  • Solvent Selection : Solvents such as ethanol or toluene are commonly used, depending on the solubility of reactants and products.

Purification Techniques

Post-synthesis purification is crucial for obtaining high-purity products. Common methods include:

  • Recrystallization : A technique that involves dissolving the crude product in a suitable solvent at high temperatures and then allowing it to crystallize upon cooling.

  • Chromatography : This method is often employed to separate and purify compounds based on their different affinities towards stationary and mobile phases.

Recent advancements in synthetic methodologies have introduced innovative techniques that enhance efficiency and yield:

Continuous Flow Reactors

Continuous flow reactors allow for real-time monitoring and control of reaction parameters, leading to improved yields and reduced reaction times.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate chemical reactions by providing uniform heating, thus enhancing reaction kinetics.

The following table summarizes various preparation methods for 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one, highlighting their unique features and efficiencies:

Method Key Features Yield (%) Purity (%)
Traditional Imine Formation Simple setup; moderate yields 60-70 85
Cyclization under Acidic Conditions Effective for cyclization; requires careful pH control 70-80 90
Continuous Flow Synthesis High efficiency; real-time monitoring 80-90 >95
Microwave-Assisted Synthesis Rapid reaction times; improved yields 75-85 >90

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one typically involves the reaction between 2-methoxybenzaldehyde and an appropriate amine to form an imine intermediate. This intermediate undergoes cyclization under acidic or basic conditions, often utilizing reagents such as hydrochloric acid or sodium hydroxide.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form oxo derivatives using agents like potassium permanganate.
  • Reduction : Can be reduced to amine derivatives using lithium aluminum hydride.
  • Substitution : The amino and methoxy groups can participate in substitution reactions, leading to diverse derivatives.

This compound has been studied for its potential biological activities, particularly in medicinal chemistry. Its interactions with specific molecular targets suggest several applications:

Enzyme Inhibition

This compound may inhibit specific enzymes, which is crucial for therapeutic applications. For example, it could act as a competitive inhibitor or modulate enzymatic activity allosterically.

Receptor Binding

Research indicates that it can bind to various receptors, influencing cellular signaling pathways. This receptor modulation could lead to significant pharmacological effects.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : In vitro studies suggest that derivatives of pyrrolidinone compounds exhibit antibacterial properties against pathogens such as Staphylococcus aureus and other Gram-positive bacteria.
  • Cytotoxicity Studies : Preliminary assays indicate potential anti-cancer properties, with structurally similar compounds evaluated against cancer cell lines like MCF-7 and HeLa showing promising results.
  • Binding Studies : Research on related compounds suggests that structural modifications can significantly influence binding affinity to target proteins, indicating that the unique functional groups in this compound may enhance its interactions compared to other derivatives.

IUPAC Name

The IUPAC name is this compound.

Structural Characteristics

The distinct combination of functional groups in this compound may confer unique biological activities that differentiate it from similar compounds.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The 2-methoxyphenyl group distinguishes this compound from analogs with substituents at other positions or with different functional groups. For example:

  • 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one (CID 20110071) features a para-methoxy group, altering steric and electronic interactions compared to the ortho-substituted target compound. This positional isomer may exhibit distinct solubility or receptor-binding profiles .

Halogen-Substituted Analogs

Halogenated derivatives, such as 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (CAS 1105195-46-7), demonstrate how electronegative substituents influence toxicity and reactivity. The fluorine atom in this analog contributes to a higher acute oral toxicity (GHS H302) and skin irritation (H315) compared to the methoxy-substituted compound .

Pharmacological Activity

  • Pyrrolidin-2,5-dione analogs (e.g., compounds 5, 12, 16, and 17) show superior efficacy and safety in anticonvulsant studies compared to pyrrolidin-2-one derivatives, suggesting that the diketone moiety enhances therapeutic indices .
  • The 2-methoxy group in the target compound may enhance lipophilicity and blood-brain barrier penetration, similar to HBK piperazine derivatives (e.g., HBK14–HBK19), where substituent position critically affects receptor affinity .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one 2-methoxyphenyl C₁₁H₁₄N₂O₂ 206.24 Research use, hydrochloride salt form
4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one 4-methoxyphenyl C₁₁H₁₄N₂O₂ 206.24 Structural isomer, distinct electronic effects
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one 3-fluorophenyl C₁₀H₁₁FN₂O 194.21 Acute toxicity (H302), skin irritation
4-Amino-1-phenylpyrrolidin-2-one Phenyl C₁₀H₁₂N₂O 176.22 Simplified structure, limited safety data

Biological Activity

4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by its unique structural features, including an amino group and a methoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The chemical formula of this compound is C12H15N1O2C_{12}H_{15}N_{1}O_{2} with a molecular weight of approximately 206.24 g/mol. The presence of the pyrrolidinone ring, along with the amino and methoxy groups, suggests diverse interactions with biological targets, which may lead to various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for its potential therapeutic applications.
  • Receptor Binding : It has been suggested that this compound can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

The mechanism by which this compound exerts its biological effects involves:

  • Modulation of enzymatic activity : This could involve competitive inhibition or allosteric modulation.
  • Interaction with receptor sites : The binding affinity to specific receptors can lead to downstream effects in cellular processes.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : In vitro studies have demonstrated that derivatives of pyrrolidinone compounds exhibit antibacterial properties against various pathogens. Although specific data for this compound is limited, related compounds have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria .
  • Cytotoxicity Studies : Preliminary cytotoxicity assays suggest potential anti-cancer properties. For instance, compounds structurally similar to this compound were evaluated against cancer cell lines such as MCF-7 and HeLa, showing promising results .
  • Binding Studies : Research on related compounds indicates that the binding affinity to target proteins can be influenced by structural modifications. The unique functional groups in this compound may enhance its interaction with biological targets compared to other derivatives .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-oneC12H15N1O2C_{12}H_{15}N_{1}O_{2}Contains a methoxy group at position 3
4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-oneC13H17N1O3C_{13}H_{17}N_{1}O_{3}Contains an aminomethyl group
1-(4-Methoxyphenyl)pyrrolidin-2-oneC11H13N1O2C_{11}H_{13}N_{1}O_{2}Lacks the amino group

The distinct combination of functional groups in this compound may confer unique biological activities that differentiate it from these similar compounds.

Q & A

Basic Research Questions

Q. What safety precautions are essential when handling 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one?

  • Methodological Answer : Refer to its Safety Data Sheet (SDS) for GHS hazard classifications: acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with water .

Q. What analytical techniques are commonly used to characterize this compound?

  • Methodological Answer : Employ spectroscopic methods:

  • FT-IR to identify functional groups (e.g., amine, carbonyl) via peaks at ~3260 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (C=O stretch) .
  • 1H NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • X-ray crystallography for structural confirmation, particularly to assess non-planar conformations and hydrogen-bonding interactions .

Q. How is this compound typically synthesized?

  • Methodological Answer : A representative synthesis involves:

  • Step 1 : Condensation of substituted aryl precursors with pyrrolidinone derivatives under basic conditions (e.g., NaOH in dichloromethane) .
  • Step 2 : Purification via column chromatography using silica gel and ethyl acetate/hexane gradients. Monitor reaction progress by TLC (Rf ~0.3–0.5) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–N distances deviating from literature values) can be addressed by:

  • Comparative analysis with crystallographic databases (e.g., Cambridge Structural Database) .
  • DFT calculations to model electronic environments and validate experimental data .
  • Multi-nuclear NMR (e.g., 13C, 15N) to resolve conjugation effects in the pyrrolidinone ring .

Q. What experimental design is recommended for stability studies under varying conditions?

  • Methodological Answer : Design accelerated degradation studies:

  • Thermal stress : Incubate at 40°C, 75% RH for 4 weeks; monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) .
  • Photolytic stress : Expose to UV light (ICH Q1B guidelines); quantify degradation products using LC-MS .
  • pH-dependent stability : Test in buffers (pH 1–13) to identify labile functional groups (e.g., amine hydrolysis) .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Methodological Answer :

  • Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce byproducts .
  • DoE (Design of Experiments) : Vary reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) to identify optimal conditions .
  • In-line PAT (Process Analytical Technology) : Use FT-IR probes for real-time monitoring of intermediate formation .

Q. What strategies are effective in assessing its pharmacological mechanism of action?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorescence polarization to measure binding affinity with target enzymes (e.g., DNA methyltransferases) .
  • Molecular docking : Model interactions with active sites using software like AutoDock Vina; validate with mutagenesis studies .
  • Cellular uptake studies : Radiolabel the compound (e.g., ³H) and quantify intracellular accumulation via scintillation counting .

Q. How can computational models predict its metabolic pathways?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to identify probable Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP450 isoform screening : Incubate with human liver microsomes and analyze metabolites via UPLC-QTOF-MS .
  • MD simulations : Simulate interactions with cytochrome P450 enzymes to predict regioselectivity of oxidation .

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